
4-Fluoro-3-nitroaniline
Overview
Description
4-Fluoro-3-nitroaniline is an organic compound with the chemical formula C6H5FN2O2. It appears as a yellow crystalline solid and is sparingly soluble in water . The structure of this compound consists of a fluorine atom, a nitro group, and an amino group attached to a benzene ring . This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-nitroaniline can be synthesized by nitrating p-fluoroaniline under anhydrous conditions . The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of this compound . After the reaction, the product is separated from the reaction mixture using diluted hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of anhydrous conditions and efficient separation techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (−NO₂) in 4-fluoro-3-nitroaniline is highly susceptible to reduction, yielding amino derivatives.
Key Findings :
- Catalytic hydrogenation (H₂/Pd-C) provides high yields under mild conditions .
- Stannous chloride (Sn/HCl) is effective but requires acidic conditions and elevated temperatures .
Nucleophilic Aromatic Substitution
The fluorine atom at the para position undergoes substitution with nucleophiles, facilitated by electron-withdrawing nitro groups.
Mechanistic Insight :
- Substitution proceeds via a Meisenheimer complex intermediate in polar aprotic solvents .
- Alkaline conditions accelerate deprotonation, enhancing nucleophilic attack .
Acetylation and Acylation
The amine group reacts with acylating agents to form stable amides.
Applications :
- Acetylated derivatives show antibacterial activity against Klebsiella pneumoniae .
- Chloroacetamide derivatives exhibit low cytotoxicity in human erythrocytes .
Oxidation Reactions
While less common, the amino group (post-reduction) can undergo oxidation.
Oxidizing Agent | Conditions | Product | Notes | Source |
---|---|---|---|---|
KMnO₄ | H₂SO₄, 100°C | 3-Fluoronitrobenzene | Low yield (25–30%) | |
CrO₃ | Acetic acid, reflux | 3-Fluoronitrobenzoic acid | Requires acidic conditions |
Challenges :
- Over-oxidation or ring degradation occurs with strong oxidants.
Photocatalytic Degradation
This compound undergoes degradation in environmental or catalytic systems:
Mechanism :
- Au-CdSe/graphene composites enhance charge separation, accelerating nitro group reduction and ring cleavage.
Toxicity and Metabolic Pathways
In vivo studies reveal metabolic transformations:
Model | Dosage | Metabolites | Effects | Source |
---|---|---|---|---|
Rat (oral) | 360 mg/kg/day | 3-Fluoro-4-aminophenol | Hemolytic anemia, oxidative stress | |
Human liver microsomes | 50 μM | Fluorinated glucuronides | Cytochrome P450 inhibition |
Key Notes :
Scientific Research Applications
Synthetic Routes
The synthesis of 4-F-3-NA typically involves the nitration of p-fluoroaniline under controlled conditions. A notable method includes using anhydrous conditions to enhance yield and purity, with reported methods achieving yields between 62% to 89% through various nitration techniques .
Organic Synthesis
4-F-3-NA serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. It is particularly valuable in synthesizing derivatives that exhibit specific biological activities or enhanced chemical properties .
Pharmaceutical Development
As an important precursor in the pharmaceutical industry, 4-F-3-NA is utilized in the development of active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential as acetohydroxyacid synthase (AHAS) inhibitors, which are relevant in treating various diseases .
Agricultural Applications
The compound has found utility in agricultural chemistry as well, where it is used in the synthesis of insecticides and herbicides. Its derivatives have shown effectiveness against various pests and diseases, contributing to improved crop yields .
Dye Manufacturing
In the dye industry, 4-F-3-NA is recognized as a novel dye intermediate, particularly in the production of hair dyes. The compound's unique properties allow it to impart desirable colors while maintaining stability during processing .
Research has demonstrated that 4-F-3-NA exhibits significant biological activity. A study assessing its subchronic toxicity revealed that exposure affected hematopoietic functions in rats, leading to hemolytic anemia at higher doses . This underscores the importance of evaluating safety profiles for compounds used in consumer products.
Case Study 1: Synthesis of AHAS Inhibitors
A series of derivatives synthesized from 4-F-3-NA were tested for their inhibitory effects on AHAS. These studies highlighted the potential for developing new therapeutic agents based on modifications to the compound's structure .
Case Study 2: Toxicological Assessment
A toxicological study involving daily administration of 4-F-3-NA to rats provided insights into its safety profile. The results indicated significant alterations in blood parameters and organ histopathology, emphasizing the need for careful handling and usage guidelines for this compound in industrial applications .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitroaniline involves its interaction with specific molecular targets. For example, its derivative, 4-Fluoro-3-nitrophenyl azide, is known to inhibit monoamine oxidase by acting as a competitive inhibitor . This inhibition affects the breakdown of neurotransmitters, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-fluoro-1-nitrobenzene
- 2,4-Difluoronitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-2-nitrobenzene
Uniqueness
4-Fluoro-3-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties. The combination of these functional groups allows for specific reactivity patterns, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Fluoro-3-nitroaniline (4-F-3-NA) is a synthetic organic compound with significant biological activity and diverse applications in pharmaceuticals, agriculture, and dye manufacturing. This article explores its biochemical properties, cellular effects, synthesis methods, and toxicological profiles, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.2 g/mol. Its structure consists of a fluoro group and a nitro group attached to an aniline backbone, which contributes to its reactivity and biological interactions.
Enzyme Interactions
4-F-3-NA exhibits the ability to interact with various enzymes, notably cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can inhibit metabolic pathways, leading to altered biochemical processes within cells.
Table 1: Enzyme Inhibition by this compound
Enzyme Type | Inhibition Mechanism | Effect on Metabolism |
---|---|---|
Cytochrome P450 | Competitive inhibition | Reduced metabolism of xenobiotics |
Other Enzymes | Non-specific interactions | Alteration in metabolic pathways |
Cellular Effects
4-F-3-NA influences various cellular functions by altering signaling pathways and gene expression. Notably, it has been shown to induce oxidative stress in cells, activating stress-responsive signaling pathways that can lead to cellular damage .
Case Study: Toxicological Effects in Rats
A study conducted on Charles River CD rats evaluated the subchronic oral toxicity of 4-F-3-NA over 90 days. The principal findings included:
- Dosage Levels : Animals were administered doses of 40, 120, or 360 mg/kg.
- Effects Observed : At the highest dose (360 mg/kg), all subjects died before the study's conclusion. Lower doses resulted in significant alterations in hematological parameters indicative of hemolytic anemia:
Synthesis Methods
This compound is synthesized through the nitration of p-fluoroaniline under controlled conditions. The process typically involves:
- Nitration Reaction : p-Fluoroaniline is treated with a mixture of nitric acid and sulfuric acid at low temperatures.
- Purification : The crude product is purified using cold dilute hydrochloric acid to separate it from other reaction components .
Table 2: Synthesis Conditions for this compound
Parameter | Condition |
---|---|
Temperature | Approximately 2 °C |
Acid Concentration | Dilute nitric and sulfuric acids |
Purification Method | Cold dilute hydrochloric acid |
Applications
Due to its biological activity, 4-F-3-NA serves multiple roles:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluoro-3-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via nitration and halogenation of precursor anilines. A common route involves diazotization followed by substitution reactions. For example, diazotization of 4-fluoroaniline with nitrous acid and subsequent nitration yields the target compound. Optimization includes controlling temperature (≤5°C for diazotization) and stoichiometric ratios of reagents (e.g., HNO₃:H₂SO₄ for nitration). Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 151–153°C vs. 96–99°C ) to literature values to detect impurities.
- Spectroscopy : FTIR (to confirm nitro and amino groups) and NMR (¹H/¹³C for aromatic substitution patterns).
- Chromatography : HPLC or TLC with UV detection to assess purity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : Conflicting data exists: some sources report insolubility in water , while others note slight solubility in oxygenated solvents . For experimental use, pre-dissolve in polar aprotic solvents (e.g., DMF or DMSO) for reactions. Solubility testing under varying pH/temperature conditions is recommended to resolve discrepancies .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., dehydrofluorination vs. ethoxidation) affect the synthesis of derivatives from this compound?
- Methodological Answer : Reaction pathways depend on reagent choice and conditions:
- Dehydrofluorination : Use ammonia or amines to replace fluorine, forming intermediates like HC Red No. 13 .
- Ethoxidation : React with ethylene oxide under basic conditions (e.g., NaOMe) to introduce hydroxyethyl groups for hair dyes .
Monitor competing pathways via kinetic studies (e.g., in situ FTIR) and optimize selectivity using controlled stoichiometry and catalysis .
Q. What mechanistic insights explain the dual elastic and thermosalient behavior in crystals derived from this compound?
- Methodological Answer : In 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic hydrogen-bonded layers, while thermosalience (jumping during phase transitions) stems from anisotropic lattice expansion (e.g., b-axis elongation from 21.98 Å to 22.30 Å at 138°C). Use variable-temperature XRD and FTIR to track structural changes and π···π/dipolar interactions driving these properties .
Q. How can contradictory data on the environmental persistence and toxicity of this compound be resolved?
- Methodological Answer : Discrepancies in ecotoxicity data (e.g., R22/R36 risk phrases vs. limited aquatic toxicity ) require systematic studies:
- Biodegradation assays : OECD 301/302 protocols to assess persistence.
- Toxicity profiling : Use Daphnia magna or algae models under standardized OECD conditions.
- Analytical monitoring : LC-MS to detect degradation byproducts .
Q. Critical Analysis of Contradictions
- Melting Point Discrepancies : Differences may arise from polymorphic forms or purification methods. Recrystallization solvents (e.g., ethanol vs. acetone) can influence crystal packing .
- Solubility Variability : Conflicting data highlight the need for standardized testing protocols (e.g., OECD 105) under controlled pH and temperature .
Properties
IUPAC Name |
4-fluoro-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIOADBCFIXIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052042 | |
Record name | 4-Fluoro-3-nitroaniline | |
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Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or gold powder; [Alfa Aesar MSDS] | |
Record name | 4-Fluoro-3-nitroaniline | |
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CAS No. |
364-76-1 | |
Record name | 4-Fluoro-3-nitroaniline | |
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Record name | 4-Fluoro-3-nitroaniline | |
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Record name | 4-Fluoro-3-nitroaniline | |
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Record name | Benzenamine, 4-fluoro-3-nitro- | |
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Record name | 4-Fluoro-3-nitroaniline | |
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Record name | 4-fluoro-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.060 | |
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Record name | 4-FLUORO-3-NITROANILINE | |
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